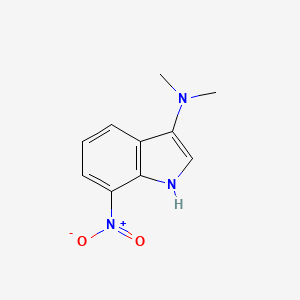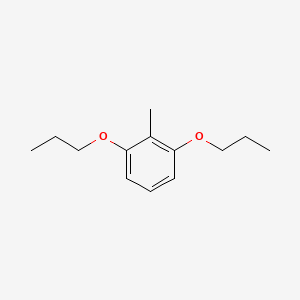
3-Methyl-2-phenylindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-phenylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and potential biological activities. The compound features a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring, with a methyl group at the third position and a phenyl group at the second position. This structural arrangement imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylindolizine can be achieved through several methods. One common approach involves the cyclization of 2-phenylpyridine with an appropriate methylating agent. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: 3-Methyl-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated indolizine derivatives.
科学研究应用
3-Methyl-2-phenylindolizine has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-2-phenylindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
2-Phenylindolizine: Lacks the methyl group at the third position, resulting in different reactivity and biological activity.
3-Methylindole: Contains a similar methyl group but lacks the fused pyridine ring, leading to distinct chemical properties.
2-Methylindolizine: Similar structure but with the methyl group at the second position, affecting its reactivity and applications.
Uniqueness: 3-Methyl-2-phenylindolizine’s unique structural arrangement, with both a methyl and phenyl group, imparts specific chemical and biological properties that distinguish it from other indolizine derivatives. Its stability, reactivity, and potential biological activities make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
6028-82-6 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-methyl-2-phenylindolizine |
InChI |
InChI=1S/C15H13N/c1-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(12)14/h2-11H,1H3 |
InChI 键 |
YDLXFXKITUKKAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2N1C=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)


![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)
![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)



![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)
